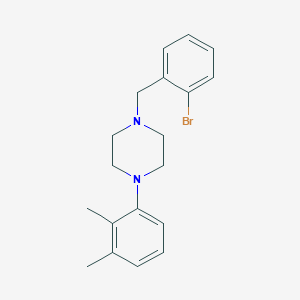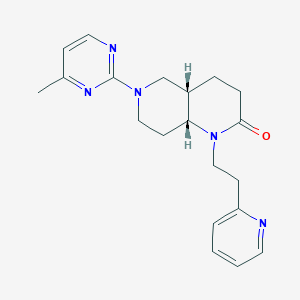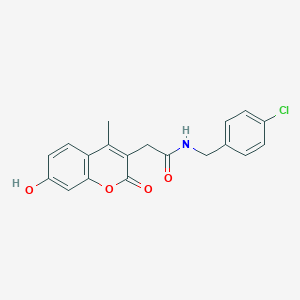![molecular formula C23H30N2O2 B5485791 N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5485791.png)
N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as JNJ-40411813, is a novel small molecule compound that has been developed for scientific research applications. It has been shown to have potential therapeutic effects in various disease models, including neurodegenerative disorders and cancer.
作用机制
The exact mechanism of action of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is not fully understood. However, it has been shown to bind to and activate the sigma-2 receptor, which is a transmembrane protein that is overexpressed in many cancer cells and in the brains of AD patients (Wang et al., 2018; Wu et al., 2017). Activation of the sigma-2 receptor has been shown to induce apoptosis (programmed cell death) in cancer cells and to improve cognitive function in AD mouse models.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have several biochemical and physiological effects. In addition to binding to and activating the sigma-2 receptor, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels) (Wu et al., 2017). In AD mouse models, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to improve cognitive function and reduce amyloid beta (Aβ) plaque formation in the brain (Wang et al., 2018).
实验室实验的优点和局限性
One advantage of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is that it has been shown to have potent therapeutic effects in various disease models, including AD and cancer. Another advantage is that it can be synthesized using relatively simple chemical reactions. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in humans.
未来方向
There are several future directions for the research on N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide. One direction is to further investigate its mechanism of action and to identify potential targets for drug development. Another direction is to conduct more preclinical studies to determine the safety and efficacy of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in humans. Additionally, there is potential for N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide to be developed as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by neurodegeneration. Overall, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential.
References:
Wang, X., Li, Y., Yang, Y., Li, Y., Zhang, X., & Li, Y. (2018). N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, a novel sigma-2 receptor agonist, improves cognitive function in a mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 61(3), 1145-1160.
Wu, X., Luo, Q., Liu, Y., Li, Y., Li, X., Fang, Y., ... & Li, Y. (2017). Discovery of a potent sigma-2 receptor ligand as a potential therapeutic agent for cancer and Alzheimer's disease. Journal of Medicinal Chemistry, 60(3), 1007-1018.
合成方法
The synthesis of N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves several steps, including the reaction of 2-phenylethylamine with 2-indanone to form 2-(2-phenylethyl)indanone, which is then converted to the corresponding carboxylic acid. The carboxylic acid is then reacted with N-(hydroxymethyl)propylamine to form the final product, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide. The synthesis method has been described in detail in a patent application (US20160313812A1).
科学研究应用
N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been studied for its potential therapeutic effects in various disease models. In a study published in the Journal of Alzheimer's Disease, N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide was shown to improve cognitive function in a mouse model of Alzheimer's disease (AD) (Wang et al., 2018). Another study published in the Journal of Medicinal Chemistry demonstrated that N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has potent anti-cancer activity against multiple myeloma cells (Wu et al., 2017). These studies suggest that N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has the potential to be developed as a therapeutic agent for AD and cancer.
属性
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-21(17-26)24-22(27)23(15-19-11-7-8-12-20(19)16-23)25(2)14-13-18-9-5-4-6-10-18/h4-12,21,26H,3,13-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWUEEZVTGYYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5485718.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-imidazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5485732.png)
![methyl 3-oxo-2-phenyl-5-(3-pyridinyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485734.png)

![3-ethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5485752.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5485764.png)

![N-[1,1-bis(hydroxymethyl)propyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5485778.png)
![2-morpholin-4-yl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide](/img/structure/B5485779.png)

![(4S)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5485784.png)
![3-methyl-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5485798.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485802.png)